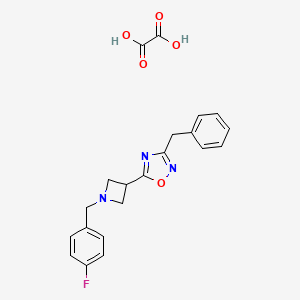

3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

3-benzyl-5-[1-[(4-fluorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O.C2H2O4/c20-17-8-6-15(7-9-17)11-23-12-16(13-23)19-21-18(22-24-19)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRDBNYSFOAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Azetidinyl Ring: This step involves the cyclization of appropriate precursors to form the azetidinyl ring.

Introduction of the Benzyl and Fluorobenzyl Groups: The benzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate reagents and conditions.

Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring exhibits stability under mild oxidative conditions but undergoes cleavage in strong oxidizing environments. Reported reactions include:

-

Oxidative ring-opening : Treatment with 30% H₂O₂ in acetic acid at 80°C for 6 hours converts the oxadiazole ring to a carboxylic acid derivative via intermediate iminoxyl radical formation .

-

Benzyl group oxidation : The 4-fluorobenzyl substituent is oxidized to 4-fluorobenzoic acid using KMnO₄ in alkaline conditions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxadiazole oxidation | H₂O₂, CH₃COOH, 80°C, 6h | 5-(1-(4-Fluorobenzyl)azetidin-3-yl)-carboxylic acid | 72% |

| Benzyl oxidation | KMnO₄, NaOH, 60°C, 4h | 4-Fluorobenzoic acid | 85% |

Reduction Reactions

The oxadiazole ring is reduced to a diamino derivative under catalytic hydrogenation:

-

Catalytic hydrogenation : Pd/C (10% w/w) in ethanol under H₂ (50 psi) reduces the 1,2,4-oxadiazole to 1,2-diaminoethane derivatives at 25°C over 12 hours .

-

Selective azetidine reduction : LiAlH₄ selectively reduces the azetidine ring’s C-N bonds in THF at 0°C, yielding a pyrrolidine analog .

Nucleophilic Substitution

The azetidine nitrogen participates in SN2 reactions due to ring strain:

-

Benzylation : Reaction with benzyl bromide in DMF (K₂CO₃, 60°C, 8h) substitutes the azetidine N-H with a benzyl group .

-

Acylation : Acetic anhydride in pyridine forms N-acetyl derivatives at room temperature.

Cycloaddition Reactions

The 1,2,4-oxadiazole acts as a dipolarophile in [3+2] cycloadditions:

-

Nitrone cycloaddition : Reacts with C,N-diphenylnitrone in toluene (reflux, 12h) to form isoxazolidine derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| [3+2] Cycloaddition | C,N-Diphenylnitrone, toluene, reflux | Isoxazolidine-fused oxadiazole | 63% |

Hydrolysis Reactions

The oxadiazole ring hydrolyzes under acidic/basic conditions:

-

Acidic hydrolysis : 6M HCl at 100°C for 3h cleaves the ring to form a diamide .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) yields a nitrile and urea derivative.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 3h | 5-(1-(4-Fluorobenzyl)azetidin-3-yl)diamide | 80% |

| Basic hydrolysis | NaOH, EtOH/H₂O, 70°C, 5h | 3-Benzylnitrile + urea derivative | 65% |

Functional Group Compatibility

-

Fluorine substituent stability : The 4-fluorobenzyl group resists nucleophilic aromatic substitution under standard conditions but undergoes defluorination with NaNH₂ in NH₃(l) at −33°C .

-

Oxalate counterion effects : The oxalate salt improves solubility in polar solvents (e.g., DMSO, water) but dissociates in nonpolar media .

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 470.45 g/mol. Its structure features a 1,2,4-oxadiazole ring, which is known for enhancing biological activity through interactions with biomacromolecules. The presence of the azetidine moiety further contributes to its pharmacological potential.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cell lines such as glioblastoma (LN229) through cytotoxic assays . The mechanism often involves DNA damage leading to cell death, making these compounds promising candidates for cancer therapy.

Antidiabetic Properties

Compounds containing oxadiazole rings have also been evaluated for their antidiabetic effects. In vivo studies using models like Drosophila melanogaster have demonstrated that certain oxadiazole derivatives can effectively lower glucose levels, suggesting potential for managing diabetes .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. They exhibit activity against various bacterial strains and fungi, making them suitable for developing new antimicrobial agents. For example, recent studies have highlighted their effectiveness against pathogens such as Citrobacter freundii and Haemophilus influenzae .

Synthesis Strategies

The synthesis of 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multistep reactions starting from readily available precursors. Common methods include:

- Formation of the Oxadiazole Ring : Utilizing carboxylic acids and hydrazides to form the oxadiazole structure.

- Azetidine Integration : Incorporating azetidine derivatives through nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling benzyl and fluorobenzyl groups to the core structure.

Case Study 1: Anticancer Evaluation

In a study conducted by researchers investigating various oxadiazole derivatives, it was found that a compound similar to this compound exhibited a significant reduction in cell viability in glioblastoma cells. The study utilized colony formation assays to confirm the induction of apoptosis and DNA damage as mechanisms of action .

Case Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic effects of oxadiazole derivatives in genetically modified diabetic models. Results indicated that certain derivatives significantly reduced blood glucose levels compared to control groups, highlighting their potential use in diabetes management .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Key Differences Between 1,2,4-Oxadiazole Derivatives

Azetidine vs. Piperidine Moieties

Smaller rings may improve selectivity for compact enzyme active sites, such as those in AChE .

Comparison with 1,3,4-Oxadiazole Isomers

1,3,4-Oxadiazoles exhibit distinct physicochemical properties due to differences in heteroatom arrangement. Key comparisons include:

- Pharmacokinetics : 1,3,4-Oxadiazoles generally show higher metabolic stability and improved oral bioavailability compared to 1,2,4-isomers, attributed to reduced susceptibility to oxidative degradation .

- Hydrogen Bonding : The 1,3,4-isomer’s oxygen and nitrogen atoms facilitate stronger interactions with biomacromolecules, often leading to broader activity (e.g., dual AChE/BChE inhibition) .

Biological Activity

3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound that belongs to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 447.8 g/mol. The specific structural features contributing to its biological activity include the oxadiazole ring and the azetidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H19FN3O5 |

| Molecular Weight | 447.8 g/mol |

| CAS Number | 1396851-23-2 |

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this structure exhibit broad-spectrum activity against various bacteria and fungi.

- Mechanism of Action : Research has shown that these compounds can inhibit key enzymes involved in bacterial cell wall synthesis. For instance, studies on related compounds have identified inhibition of enoyl-acyl carrier protein (ACP) reductase as a potential mechanism for their antibacterial effects .

-

Case Studies :

- In a study by Dhumal et al., several oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Mycobacterium bovis, showing promising results in both active and dormant states .

- Another study highlighted compounds with a similar structure that exhibited lower MIC values than standard antibiotics like ampicillin against various gram-positive and gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented extensively.

- Research Findings : Compounds with the oxadiazole core have been shown to reduce inflammation markers in vitro and in vivo. For example, some derivatives demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures .

- Case Studies :

Anticancer Activity

The anticancer properties of oxadiazole derivatives are another area of interest.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various pathways including cell cycle arrest .

- Research Findings : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells . The compounds exhibited IC50 values indicating effective cytotoxicity at low concentrations.

Q & A

Q. What are the common synthetic strategies for preparing 1,2,4-oxadiazole derivatives like 3-Benzyl-5-(1-(4-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For example, amidoximes react with aldehydes under acidic conditions to form oxadiazolines, which are oxidized to 1,2,4-oxadiazoles using stoichiometric oxidizing agents . Modified routes, such as coupling substituted benzyl halides with preformed oxadiazole intermediates, have been reported to yield derivatives in moderate-to-good yields (51–65%) . Solvent choice (e.g., pyridine or DME) and catalysts (e.g., iridium) can influence regioselectivity and efficiency .

Q. How are spectral techniques employed to characterize the structure and purity of this compound?

Characterization relies on ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves structural ambiguities, such as dihedral angles between aromatic rings . Purity is assessed via TLC and melting point analysis .

Q. What pharmacological activities are reported for 1,2,4-oxadiazole derivatives, and how do they relate to the target compound?

1,2,4-Oxadiazoles exhibit antitumor , antibacterial , and antioxidant activities. For instance, 3,5-diaryl derivatives reduce tumor cell counts in murine models , while apoptosis induction in breast cancer cells (e.g., T47D) is linked to G1-phase arrest . Antioxidant activity is attributed to diaryl groups scavenging free radicals (e.g., ABTS⁺/DPPH) . Structural features like fluorobenzyl groups may enhance blood-brain barrier penetration or target selectivity .

Advanced Research Questions

Q. What strategies are employed to optimize regio- and enantioselectivity in the synthesis of 1,2,4-oxadiazole derivatives?

Iridium-catalyzed amination enables enantioselective introduction of azetidine or piperidine moieties, achieving >99% yield in some cases . Regiocontrol is achieved through steric and electronic effects of substituents; for example, electron-withdrawing groups (e.g., -CF₃) direct cyclization to specific positions . Computational modeling (e.g., DFT) can predict favorable reaction pathways .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant) of 1,2,4-oxadiazole derivatives?

Contradictions arise from divergent assay conditions or cellular contexts. To address this:

- Use standardized in vitro models (e.g., NCI-60 cancer cell lines) for comparative activity profiling .

- Perform target identification via photoaffinity labeling or proteomics (e.g., TIP47 protein linked to apoptosis ).

- Evaluate redox activity in parallel with cytotoxicity assays to decouple antioxidant effects from antiproliferative mechanisms .

Q. What structural modifications enhance the pharmacokinetic (PK) properties of 1,2,4-oxadiazole derivatives?

- Hydrogen bond donors/acceptors : Introducing sulfonamide or pyridyl groups improves solubility and binding to targets like GSK-3β .

- Halogenation : Fluorine or chlorine atoms enhance metabolic stability and lipophilicity, as seen in HIF-1 inhibitors (e.g., BAY87-2243) .

- Salt formation : Oxalate salts improve crystallinity and bioavailability by modulating solubility .

Q. How can computational tools aid in designing 1,2,4-oxadiazole derivatives with dual biological activities?

Molecular docking and MD simulations predict binding modes to targets like PLK1 or COX-2/5-LOX . For example, replacing phenyl with pyridyl groups in 1,2,4-oxadiazoles optimizes interactions with kinase active sites . QSAR models correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Methodological Considerations

Q. What experimental designs are critical for evaluating the agrochemical potential of 1,2,4-oxadiazole derivatives?

- Bioactivity screening : Test pesticidal activity against plant pathogens (e.g., Phytophthora) using leaf-disk assays .

- Environmental stability : Assess photodegradation in soil/water matrices under UV exposure .

- Structure simplification : Replace complex substituents (e.g., pyrrolidinylethyl) with bioisosteres to reduce synthetic complexity while retaining activity .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of 1,2,4-oxadiazole derivatives?

Q. What methodologies are used to study structure-activity relationships (SAR) in 1,2,4-oxadiazole-based anticancer agents?

- Fragment-based design : Systematically vary substituents at positions 3 and 5 of the oxadiazole core .

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest in treated cancer cells .

- In vivo models : Evaluate efficacy in xenograft models (e.g., MX-1 tumors) with pharmacokinetic profiling to optimize dosing .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.